{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15699758
InChI: InChI=1S/C13H13NO5S/c1-19-9-4-2-8(3-5-9)14-11(15)6-10(13(14)18)20-7-12(16)17/h2-5,10H,6-7H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid

CAS No.:

Cat. No.: VC15699758

Molecular Formula: C13H13NO5S

Molecular Weight: 295.31 g/mol

* For research use only. Not for human or veterinary use.

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid -

Specification

Molecular Formula C13H13NO5S
Molecular Weight 295.31 g/mol
IUPAC Name 2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid
Standard InChI InChI=1S/C13H13NO5S/c1-19-9-4-2-8(3-5-9)14-11(15)6-10(13(14)18)20-7-12(16)17/h2-5,10H,6-7H2,1H3,(H,16,17)
Standard InChI Key ONJLEPSFGCKBKG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound features a 2,5-dioxopyrrolidin-3-yl scaffold, a five-membered lactam ring with two ketone groups at positions 2 and 5. At position 1, a 4-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy group. Position 3 is modified with a sulfanyl ( –S– ) bridge connecting to an acetic acid group, which contributes polarity and potential for hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃NO₅S
Molecular Weight295.31 g/mol
logP (Predicted)1.2–1.8
Hydrogen Bond Donors2 (carboxylic acid, NH)
Hydrogen Bond Acceptors5 (ketones, methoxy, carboxylic acid)
Polar Surface Area~85 Ų

The carboxylic acid group enhances water solubility compared to ester or amide derivatives, as evidenced by analogs such as 2-(4-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}phenyl)acetic acid (logP = 2.38) . The methoxyphenyl group likely increases lipophilicity, balancing the compound’s amphiphilic character .

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, related pyrrolidinone derivatives exhibit distinct spectral patterns:

  • ¹H-NMR: Aromatic protons from the 4-methoxyphenyl group resonate at δ 6.8–7.3 ppm, while the pyrrolidinone ring protons appear as multiplet signals between δ 2.5–4.0 ppm . The methylene group ( –SCH₂COOH ) shows splitting near δ 3.2–3.8 ppm.

  • ¹³C-NMR: Carbonyl carbons (C=O) of the pyrrolidinone ring are observed at δ 170–180 ppm, with the carboxylic acid carbon at δ 175–178 ppm .

  • IR Spectroscopy: Strong absorptions for C=O stretches (1650–1750 cm⁻¹) and O–H bonds (2500–3300 cm⁻¹) are expected .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl: Derived from cyclization of a substituted γ-aminobutyric acid precursor.

  • Sulfanyl Linker: Introduced via nucleophilic substitution or thiol-ene coupling.

  • Acetic Acid: Incorporated as a mercaptoacetic acid derivative.

Pathway 1: Multicomponent Reaction (MCR) Approach

Drawing from methodologies used in synthesizing 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid , a telescoped MCR could involve:

  • Condensation: Reacting 4-methoxyphenylglyoxal, Meldrum’s acid, and a thiol-containing precursor.

  • Cyclization: Acid-catalyzed ring closure to form the pyrrolidinone core.

  • Functionalization: Thiol-alkylation with bromoacetic acid to introduce the carboxylic acid group.

Pathway 2: Stepwise Assembly

  • Pyrrolidinone Synthesis: Cyclize N-(4-methoxyphenyl)glutamic acid under acidic conditions to form 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ol.

  • Sulfonation: Treat the hydroxyl group at position 3 with thioacetic acid via Mitsunobu reaction or direct displacement.

  • Oxidation: Convert the thioester to a carboxylic acid using basic hydrolysis.

Table 2: Comparative Analysis of Synthetic Routes

ParameterMCR Approach Stepwise Assembly
YieldModerate (50–70%)Low–Moderate (30–60%)
PurityHigh (≥90%)Variable
ScalabilitySuitable for large-scaleLimited by step count
ByproductsMinimalRequires intermediate purification

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

The compound’s solubility is influenced by its ionization state. At physiological pH (7.4), the carboxylic acid (pKa ≈ 4.5) exists predominantly in its deprotonated form, enhancing aqueous solubility. The logD value (∼1.5 at pH 7.4) suggests moderate membrane permeability, comparable to 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl derivatives .

Metabolic Stability

Thioether linkages, as seen in methyl {[2-(4-methoxyphenyl) triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate, are generally resistant to hydrolysis but may undergo oxidative metabolism via cytochrome P450 enzymes. The methoxyphenyl group could demethylate to form a catechol derivative, a common metabolic pathway for aryl methyl ethers.

Challenges and Future Directions

Despite its promising architecture, {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid remains underexplored. Key research priorities include:

  • Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.

  • Target Identification: Screening against kinase, protease, and antimicrobial assay panels.

  • Formulation Studies: Investigating salt forms (e.g., sodium, potassium) to enhance solubility.

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